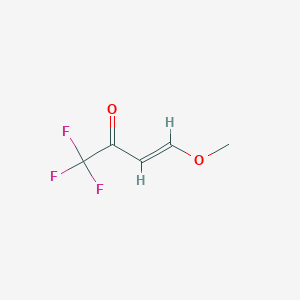

1,1,1-Trifluoro-4-methoxy-3-butene-2-one

Description

1,1,1-Trifluoro-4-methoxy-3-butene-2-one is a fluorinated α,β-unsaturated ketone characterized by a methoxy group at the 4-position and a trifluoromethyl group at the 1-position. This compound belongs to a class of fluoroorganic molecules known for their electron-deficient alkene system, which enhances reactivity in conjugate addition reactions and cycloadditions. The trifluoromethyl group contributes to thermal stability and lipophilicity, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

CAS No. |

326894-81-9 |

|---|---|

Molecular Formula |

C5H5F3O2 |

Molecular Weight |

154.09 g/mol |

IUPAC Name |

1,1,1-trifluoro-4-methoxybut-3-en-2-one |

InChI |

InChI=1S/C5H5F3O2/c1-10-3-2-4(9)5(6,7)8/h2-3H,1H3 |

InChI Key |

CLJVQGUCDLUZJN-UHFFFAOYSA-N |

SMILES |

COC=CC(=O)C(F)(F)F |

Isomeric SMILES |

CO/C=C/C(=O)C(F)(F)F |

Canonical SMILES |

COC=CC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-4-methoxy-3-butene-2-one can be synthesized through several methods. One common approach involves the reaction of vinyl ethyl ether with trifluoroacetic anhydride in the presence of a base such as triethylamine. This reaction is typically carried out in a continuous reactor to ensure efficient production .

Industrial Production Methods

In industrial settings, the continuous synthesis method is preferred due to its efficiency and scalability. The raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, are continuously introduced into a reactor where the reaction takes place under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-methoxy-3-butene-2-one undergoes various chemical reactions, including:

Substitution Reactions: It reacts with phenylmagnesium bromide to afford substitution products.

Addition Reactions: It reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group.

Common Reagents and Conditions

Phenylmagnesium Bromide: Used in substitution reactions.

Organozinc Compounds: Used in addition reactions.

Major Products Formed

Substitution Products: Resulting from reactions with phenylmagnesium bromide.

Addition Products: Resulting from reactions with organozinc compounds.

Scientific Research Applications

1,1,1-Trifluoro-4-methoxy-3-butene-2-one has several applications in scientific research:

Chemistry: Used in the synthesis of β-alkyl- or dialkylamino substituted enones bearing a CF3 group.

Biology: Acts as a substrate in various biochemical reactions.

Industry: Used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-methoxy-3-butene-2-one involves its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. The methoxy group can participate in various chemical transformations, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Molecular Data

The following table summarizes key structural analogs of 1,1,1-Trifluoro-4-methoxy-3-butene-2-one, highlighting differences in substituents, molecular formulas, and applications:

Reactivity and Functional Group Effects

- Electron-Withdrawing Effects : The trifluoromethyl group strongly withdraws electrons, polarizing the α,β-unsaturated ketone system. This enhances reactivity in Michael additions and Diels-Alder reactions. Methoxy and ethoxy substituents provide moderate electron-donating effects, balancing reactivity and stability .

- Steric and Electronic Modulation: Methoxy vs. Ethoxy: The ethoxy group (bulkier than methoxy) reduces electrophilicity at the β-carbon, slowing nucleophilic attacks but improving thermal stability . Aromatic Substituents: The phenyl group in 3108-32-5 introduces conjugation, stabilizing the enone system and enabling applications in UV-absorbing materials . Diethoxy Derivatives: The 4,4-diethoxy analog (C₈H₁₁F₃O₃) acts as a masked ketone, serving as a precursor for trifluoroacetylated intermediates .

Stability and Handling

Fluorinated butenones exhibit high thermal stability but are moisture-sensitive. The phenyl derivative (3108-32-5) is less hygroscopic than alkoxy-substituted analogs due to reduced polarity .

Q & A

Basic Research Questions

Q. How can the synthesis of 1,1,1-Trifluoro-4-methoxy-3-butene-2-one be optimized for higher yields?

- Methodological Answer : Optimize reaction parameters using computational tools like AI-driven synthesis design algorithms to predict solvent polarity, temperature, and catalyst efficacy. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the trifluoromethyl group, while low temperatures (-10°C to 0°C) minimize side reactions. AI models can also suggest optimal stoichiometric ratios of precursors (e.g., trifluoroacetic anhydride and methoxy-substituted enol ethers) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Use single-crystal X-ray diffraction with SHELXL refinement to resolve bond lengths (e.g., C=O: ~1.21 Å) and angles (e.g., C-C=O: ~120°) .

- NMR : Employ NMR to confirm trifluoromethyl group symmetry (-range: -60 to -70 ppm) and NMR to identify the α,β-unsaturated ketone system ( ~190 ppm for carbonyl carbon).

- IR : Validate the conjugated enone system via C=O stretching (~1700 cm) and C=C stretching (~1600 cm) .

Advanced Research Questions

Q. How can computational methods elucidate the electron-deficient nature of this compound in Diels-Alder reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals. The trifluoromethyl group lowers the LUMO energy (-1.8 eV), enhancing reactivity toward electron-rich dienes. Compare computed activation energies () with experimental kinetic data to validate the mechanism .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer :

- Scenario : Discrepancies in bond-length measurements between NMR (averaged dynamic effects) and X-ray (static structure).

- Resolution : Use variable-temperature NMR to detect conformational flexibility. Cross-validate with high-resolution X-ray data (R-factor < 5%) refined via SHELXL .

- Example : If crystallography shows a planar enone system but NMR suggests torsional strain, perform QM/MM simulations to model dynamic effects .

Q. What strategies enable asymmetric synthesis of derivatives using this compound?

- Methodological Answer : Utilize chiral Lewis acid catalysts (e.g., BINOL-based Ti complexes) to induce enantioselective additions. For example, in Michael additions, the trifluoromethyl group directs nucleophiles to the β-position with >90% ee. Monitor stereochemical outcomes via chiral HPLC and compare with calculated CD spectra .

Q. How does the compound’s thermal stability impact its utility in high-temperature reactions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures (e.g., ~200°C). Pair with DFT-based transition-state modeling to identify degradation pathways (e.g., retro-Diels-Alder). Optimize reaction conditions (e.g., microwave-assisted synthesis at controlled temperatures) to avoid decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.